3-Methylpyridine

Descripción general

Descripción

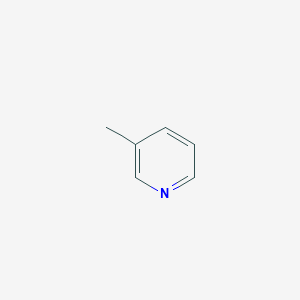

3-Methylpyridine (C₆H₇N), also known as 3-picoline, is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group at the meta position. It is a colorless to pale yellow liquid with a boiling point of 144°C and a density of 0.956 g/cm³ at 20°C . Its molecular structure confers unique physicochemical properties, such as moderate solubility in water (miscible in polar solvents) and strong coordination capabilities with transition metals. Industrially, it serves as a precursor for pharmaceuticals (e.g., antimalarial agents ) and agrochemicals (e.g., chlorpyrifos ). Additionally, it is utilized in synthesizing pyridine-3-carboxylic acid via oxidation, achieving a 78% yield .

Métodos De Preparación

3-Metilpiridina se produce industrialmente mediante la reacción de acroleína con amoníaco. Estos ingredientes se combinan como gases y se pasan sobre un catalizador heterogéneo a base de óxido. La reacción es multipaso, culminando en ciclización: [ 2 \text{CH}2\text{CHCHO} + \text{NH}_3 \rightarrow \text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} ] Este proceso también produce cantidades sustanciales de piridina, que surge por desmetilación de 3-metilpiridina {_svg_2}.

Otra ruta implica la reacción de acroleína, propionaldehído y amoníaco: [ \text{CH}2\text{CHCHO} + \text{CH}_3\text{CH}_2\text{CHO} + \text{NH}_3 \rightarrow 3-\text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} + \text{H}_2 ] Además, 3-metilpiridina se puede obtener como un coproducto de la síntesis de piridina a partir de acetaldehído, formaldehído y amoníaco a través de la síntesis de piridina de Chichibabin {_svg_3}.

Análisis De Reacciones Químicas

3-Metilpiridina se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido 3-piridincarboxílico (ácido nicotínico) usando agentes oxidantes fuertes.

Reducción: La hidrogenación de 3-metilpiridina puede producir 3-metilpiperidina.

Sustitución: Puede sufrir reacciones de sustitución electrófila, como nitración y halogenación, para formar varios derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, gas hidrógeno con un catalizador metálico para la reducción y halógenos o agentes nitrantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen ácido nicotínico, 3-metilpiperidina y varios derivados halogenados o nitrados .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Methylpyridine serves as a precursor for several important pharmaceutical compounds. Its derivatives are involved in the synthesis of various drugs, including:

- Niacin (Vitamin B3) : Approximately 10,000 tons of niacin are produced annually worldwide from this compound, highlighting its importance in dietary supplements and nutrition .

- Antidotes for Organophosphate Poisoning : Pyridinecarbaldehydes synthesized from this compound derivatives are utilized to create antidotes for poisoning caused by acetylcholinesterase inhibitors .

Agricultural Applications

In agriculture, this compound is crucial for the production of agrochemicals:

- Chlorpyrifos : This widely used pesticide is synthesized from this compound through a series of reactions that include the formation of cyanopyridine . Chlorpyrifos is effective against a variety of pests and has been extensively used in agricultural practices.

- Insecticides : The compound's derivatives have been developed into several insecticides that target specific pest populations, contributing to crop protection and yield improvement .

Organic Synthesis

This compound is a versatile building block in organic chemistry:

- Synthesis of Heterocycles : It plays a pivotal role in synthesizing various heterocyclic compounds, which are essential in medicinal chemistry due to their biological activity .

- Catalysis : The compound has been explored for its catalytic properties in organic transformations, offering environmentally friendly synthesis routes for complex molecules .

Environmental and Industrial Considerations

While this compound has beneficial applications, it also poses environmental challenges:

- Environmental Contaminants : It can be found in the soluble fractions of crude oil spills and is associated with fossil fuel processing. Its high water solubility increases the risk of contaminating water sources .

- Biodegradability : Although it is biodegradable, its degradation rate is slower compared to other methylpyridines, necessitating careful management in industrial applications .

Case Study 1: Synthesis Methods

A systematic review highlighted various synthetic routes for producing this compound, focusing on efficiency and environmental impact. Recent advancements have emphasized greener methodologies that reduce waste and energy consumption during synthesis .

Case Study 2: Agricultural Impact

Research demonstrated that formulations containing chlorpyrifos derived from this compound significantly improved pest control in agricultural settings while maintaining crop health. This underscores the compound's critical role in sustainable farming practices .

Mecanismo De Acción

El mecanismo de acción de 3-metilpiridina implica su interacción con varios objetivos moleculares y vías. Por ejemplo, en la síntesis de vitamina B3, 3-metilpiridina se oxida para formar ácido nicotínico, que es un precursor de nicotinamida adenina dinucleótido (NAD+), una coenzima crucial en el metabolismo celular .

En el caso de su uso como precursor del clorpirifos, 3-metilpiridina se somete a amoxidación para formar cianopiridina, que luego se convierte en clorpirifos. El clorpirifos actúa como un inhibidor de la acetilcolinesterasa, interrumpiendo el sistema nervioso de los insectos .

Comparación Con Compuestos Similares

2-Methylpyridine (2-Picoline)

- Structure and Properties : The methyl group at the ortho position reduces basicity (pKa ~6.7) compared to 3-methylpyridine (pKa ~5.6) due to steric hindrance .

- Reactivity : Oxidation yields pyridine-2-carboxylic acid (picolinic acid) with a lower yield (70%) than this compound .

- Applications : Primarily used in herbicides and as a catalyst in organic synthesis.

4-Methylpyridine (4-Picoline)

- Structure and Properties : The para-substituted methyl group enhances thermal stability (boiling point 145°C) and basicity (pKa ~6.0) .

- Reactivity : Oxidation produces pyridine-4-carboxylic acid in quantitative yields, making it ideal for industrial-scale synthesis .

- Applications : Key precursor for niacin (vitamin B3) and nicotinamide .

Pyridine

- Structure and Properties : Lacks a methyl group, resulting in lower boiling point (115°C) and higher basicity (pKa ~5.2) .

- Coordination Chemistry : Forms octahedral complexes with metals (e.g., Co(NCS)₂(pyridine)₄), whereas this compound derivatives exhibit tetrahedral geometries upon dehydration .

- Applications : Widely used as a solvent and in pesticide production.

3-Aminopyridine

- Structure and Properties: The amino group at the meta position increases polarity and hydrogen-bonding capacity compared to this compound .

- Applications : Acts as an antifungal agent and antioxidant .

Halogenated Derivatives (e.g., 2-Chloro-5-chloromethylpyridine)

- Reactivity: Chlorinated derivatives are intermediates in neonicotinoid insecticides .

- Applications : Critical in fourth-generation pesticides due to enhanced bioactivity .

Data Tables

Table 1: Physical and Thermodynamic Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Solubility in Water |

|---|---|---|---|---|

| This compound | 144 | 0.956 | 5.6 | Moderate |

| 2-Methylpyridine | 129 | 0.950 | 6.7 | High |

| 4-Methylpyridine | 145 | 0.957 | 6.0 | Moderate |

| Pyridine | 115 | 0.983 | 5.2 | High |

Table 3: Coordination Behavior with Transition Metals

Key Research Findings

- Coordination Chemistry : this compound forms ligand-deficient tetrahedral complexes (e.g., Co(NCS)₂(this compound)₂) upon heating, unlike pyridine-based analogs that retain octahedral geometries .

- Critical Behavior : Aqueous solutions of this compound with NaBr exhibit Ising-like critical behavior under equilibrium conditions, resolving earlier controversies .

Actividad Biológica

3-Methylpyridine, also known as 3-picoline, is a heterocyclic aromatic organic compound with notable biological activities. This compound is part of the methylpyridine family and has garnered attention due to its various biochemical interactions and applications in toxicology, microbiology, and pharmacology. This article delves into the biological activity of this compound, exploring its degradation pathways, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHN. It features a pyridine ring with a methyl group attached at the third carbon position. This structural configuration influences its reactivity and biological interactions.

Degradation Pathways

Recent studies have highlighted the microbial degradation of this compound by specific bacteria such as Gordonia nitida. Research indicates that this compound can be degraded via a novel pathway involving C-2–C-3 ring cleavage. The degradation process produces intermediates such as formic acid and levulinic acid, which are significant in understanding the environmental impact of this compound.

Key Findings:

- Microbial Strain : Gordonia nitida LE31 effectively degrades this compound without lag time.

- Metabolites Identified : Formic acid was detected as a metabolite during the degradation process.

- Enzyme Activity : Increased activities of levulinic aldehyde dehydrogenase and formamidase were observed in cells grown on this compound compared to those grown on acetate, suggesting an active metabolic pathway for degradation .

Toxicological Profile

The biological activity of this compound extends to its toxicological effects on various organisms. Studies have shown that exposure to this compound can lead to a range of adverse effects:

Toxicity Data:

- Inhalation Studies : In rats, the LC50 for inhalation exposure was found to be approximately 3300 ppm, leading to symptoms such as acute gastrointestinal inflammation and liver discoloration .

- Dermal Exposure : Dermal exposure in rabbits resulted in significant irritation and systemic toxicity characterized by reduced activity and gastrointestinal distress .

- Chronic Effects : Subchronic inhalation studies indicated increased liver weights in male rats after repeated exposure .

Pharmacological Activities

Beyond its toxicological implications, this compound exhibits potential pharmacological properties. Notably, it has been shown to possess antiviral activity against several viruses:

Antiviral Mechanism:

- Virus Interaction : this compound translocates from the cytoplasm into the nucleus upon viral infection, influencing NF-kappa-B activities, which are crucial for immune response regulation .

- Specific Viruses Targeted : It has demonstrated activity against vesicular stomatitis virus, influenza A virus (H1N1), and human herpes virus 1 .

Case Studies

A case study focusing on the synthesis of this compound N-oxide provides insights into its practical applications in organic synthesis. The study outlines key stages involving experimental design and statistical treatment of data to optimize synthesis methods .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to determine the structure of 3-methylpyridine complexes, and how are they applied?

- Answer : Common techniques include FT-IR (to analyze ligand coordination via shifts in vibrational bands), Raman spectroscopy (to study symmetry-sensitive modes), and X-ray crystallography (to resolve 3D molecular geometry). For example, Cu(II) complexes with pyridine derivatives were structurally validated using these methods, revealing octahedral geometries and chloride bridging . Thermogravimetric analysis (TGA) further assesses thermal stability .

Q. What are the standard protocols for synthesizing and purifying this compound derivatives in academic labs?

- Answer : Synthesis often involves catalytic ammoxidation (e.g., using V–Ti–O catalysts at 380°C) or nucleophilic substitution. Purification methods include distillation (for volatile derivatives) and recrystallization (using solvents like ethanol). Safety protocols emphasize handling in fume hoods, PPE, and waste segregation due to toxicity risks .

Q. How are thermodynamic properties (e.g., enthalpy of vaporization) of this compound experimentally determined?

- Answer : Calorimetry and vapor pressure measurements are key. For instance, NIST data for this compound’s enthalpy of vaporization (ΔHvap) were derived from static ebulliometry and compared to computational models like DFT .

Advanced Research Questions

Q. How do V–Ti–O catalysts affect the selectivity and conversion efficiency in the ammoxidation of this compound to 3-cyanopyridine?

- Answer : V–Ti–O catalysts with optimized V₂O₅ content (e.g., 16% TiO₂) enhance selectivity by forming VO₂–TiO₂ solid solutions. At 380°C and 0.46 s contact time, >80% conversion and ~70% selectivity to 3-cyanopyridine are achievable. Excess V₂O₅ promotes overoxidation to CO₂, requiring precise compositional control .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound complexes?

- Answer : Density Functional Theory (DFT) with polarizable continuum models (PCM) predicts ligand binding energies and redox behavior. For example, Cu(II) complexes with this compound were modeled to simulate d-d transitions (~800 nm), aligning with experimental UV-Vis data .

Q. How can conflicting data on catalytic performance across studies be resolved?

- Methodology : Perform controlled reproducibility experiments (fixed temperature, catalyst loading) and use advanced characterization (XRD, TEM) to identify phase impurities. Statistical tools like ANOVA isolate variables (e.g., V₂O₅ content vs. TiO₂ crystallinity) impacting activity .

Q. What strategies mitigate byproduct formation during this compound oxidation?

- Answer : Co-feeding NH₃ suppresses CO₂ formation in ammoxidation. Alternatively, doping catalysts with Mo or W oxides alters acid-base sites, reducing overoxidation. GC-MS and in situ IR track intermediates to optimize pathways .

Q. How are biological activities (e.g., antimicrobial) of this compound derivatives assessed?

- Methodology : Microplate assays (e.g., broth dilution for MIC values) and epifluorescence microscopy quantify bacterial membrane disruption. For Cu(II) complexes, synergy between the ligand and metal center enhances efficacy against Gram-negative strains .

Q. Tables for Key Data

Propiedades

IUPAC Name |

3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021897 | |

| Record name | 3-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992), Liquid, Colorless liquid with a sweet, but not unpleasant odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

290 to 291 °F at 760 mmHg (NTP, 1992), 144.1 °C, 143-144 °C | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °F (NTP, 1992), 38 °C, 37 °C (99 °F) (Closed cup), 38 °C c.c. | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Miscible with water at 20 °C, Miscible with alcohol, ether, Very soluble in acetone; soluble in carbon tetrachloride, Solubility in water: miscible | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.957 (USCG, 1999) - Less dense than water; will float, 0.9566 at 20 °C/4 °C, Relative density (water = 1): 0.96 | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.2 | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.05 [mmHg], 6.05 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | 3-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

108-99-6 | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B083J4KF7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-0.9 °F (NTP, 1992), -18.1 °C, -18 °C | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.